L-Isoleucyl-L-tyrosyl-L-leucyl-L-histidine

ACE inhibition metallopeptidase zinc coordination

Researchers requiring a blank-slate tetrapeptide for de novo ACE inhibitor SAR profiling face a critical supply gap. Ile-Tyr-Leu-His (IYLH) fills this niche with a unique C-terminal histidine for Zn²⁺/Cu²⁺ coordination, a feature absent in comparator peptides like Leu-Ile-Tyr (Acein-2, IC₅₀=0.82 µM). This custom-synthesis peptide enables systematic residue-level SAR studies and metalloenzyme probe development, offering a publishable, patent-free starting point for drug discovery. Procure with confidence: each batch is HPLC-verified and shipped globally under cold chain.

Molecular Formula C27H40N6O6
Molecular Weight 544.6 g/mol
CAS No. 918528-00-4
Cat. No. B12626694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Isoleucyl-L-tyrosyl-L-leucyl-L-histidine
CAS918528-00-4
Molecular FormulaC27H40N6O6
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)O)N
InChIInChI=1S/C27H40N6O6/c1-5-16(4)23(28)26(37)32-21(11-17-6-8-19(34)9-7-17)25(36)31-20(10-15(2)3)24(35)33-22(27(38)39)12-18-13-29-14-30-18/h6-9,13-16,20-23,34H,5,10-12,28H2,1-4H3,(H,29,30)(H,31,36)(H,32,37)(H,33,35)(H,38,39)/t16-,20-,21-,22-,23-/m0/s1
InChIKeyYWTINQBVKKWPLI-DEKCZCQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ile-Tyr-Leu-His (918528-00-4): Structural Overview


L-Isoleucyl-L-tyrosyl-L-leucyl-L-histidine (CAS 918528-00-4) is a linear synthetic tetrapeptide with the sequence Ile-Tyr-Leu-His (IYLH) and the molecular formula C₂₇H₄₀N₆O₆ (molecular weight ~544.6 g/mol) [1]. It belongs to the oligopeptide class and is composed of four L-amino acids: a branched-chain hydrophobic residue (Ile), an aromatic phenolic residue (Tyr), a second branched-chain hydrophobic residue (Leu), and a C-terminal imidazole-bearing residue (His) [1]. This compound is a custom-synthesis research peptide with no published biological activity data, no patent filings, and no entries in major bioactivity databases such as ChEMBL or PubChem BioAssay as of the search date [2]. All differentiation claims herein are necessarily limited to class-level inference and structural rationale.

Custom-synthesis tetrapeptide No prior bioactivity annotation in public databases; sequence-unique tool for exploratory peptide screening.
C-terminal histidine motif Imidazole side chain may support metal-coordination studies; class-level SAR suggests relevance for metalloenzyme probe design.
SAR expansion scaffold Fills a gap in ACE-inhibitory peptide SAR matrix; structural differentiation from reported tetrapeptides enables de novo structure-activity profiling.

Why Generic Substitution Fails for Ile-Tyr-Leu-His


Peptide bioactivity is exquisitely sequence-dependent. Even single-residue substitutions can abolish target binding [1]. The C-terminal histidine in Ile-Tyr-Leu-His carries an imidazole side chain capable of coordinating transition metal ions (e.g., Zn²⁺ in ACE) — a property absent in peptides terminating with aliphatic or aromatic residues [1]. Comparative data from related tetrapeptides show that altering the C-terminal residue can shift ACE IC₅₀ values over 100-fold, demonstrating that sequence determines function [2]. Generic substitution with a tetrapeptide of similar molecular weight but different sequence — or with the parent dipeptide Ile-Tyr — is therefore scientifically unsound without confirmatory orthogonal assay data.

Sequence-dependent bioactivity

Even single-residue substitutions can abolish target engagement. Tetrapeptides with similar molecular weight but different sequence — or the dipeptide Ile-Tyr — may not replicate IYLH binding properties.

C-terminal histidine metal coordination

The imidazole side chain can chelate transition metals (e.g. Zn²⁺). Peptides lacking a C-terminal His do not provide this functionality, potentially altering metalloenzyme interaction profiles.

Molecular weight and charge profile mismatch

IYLH is ~34% larger than tripeptide comparators like Leu-Ile-Tyr and carries a titratable His residue. Differences in passive permeability and renal clearance may affect in vivo distribution relative to smaller neutral peptides.

Differentiation Evidence for Ile-Tyr-Leu-His


C-Terminal Histidine Metal-Coordination Potential

Ile-Tyr-Leu-His contains a C-terminal histidine whose imidazole side chain (pKa ~6.0) can coordinate the catalytic Zn²⁺ ion in angiotensin I-converting enzyme (ACE). In contrast, the dipeptide Ile-Tyr (IC₅₀ = 6.1 µM [1]) lacks this metal-coordinating functionality entirely. Published SAR studies on ACE-inhibitory peptides demonstrate that a C-terminal histidine contributes substantively to potency, with the preferred C-terminal residues for ACE inhibition being tyrosine and cysteine at P1' and histidine/tryptophan/methionine at P2' [2]. The tetrapeptide length of Ile-Tyr-Leu-His provides additional hydrogen-bonding opportunities in the S1 and S1' subsites compared to the dipeptide Ile-Tyr, for which only the P1'-P2' subsites can be occupied .

C-Terminal His Metal Coordination
Class-level inference
Target: C-terminal histidine with imidazole Zn²⁺-coordinating side chain (class-level property, no direct assay data available). Comparator: Ile-Tyr dipeptide (no C-terminal His, IC₅₀ = 6.1 µM in vitro).
May provide access to metal-binding modalities not achievable with shorter non-His peptides.
Data to verify; SAR inference from ACE-inhibitory peptide QSAR models; no head-to-head assay.
ACE inhibition metallopeptidase zinc coordination

Distinct ACE Subsite Interactions vs. His-Ile-Arg-Leu

The tetrapeptide His-Ile-Arg-Leu (HIRL) has a reported ACE IC₅₀ of 171.8 µM [1]. Ile-Tyr-Leu-His (IYLH) differs at three of four positions: position 1 (Ile vs. His), position 2 (Tyr vs. Ile), position 3 (Leu vs. Arg), and the C-terminal position (His vs. Leu). Published ACE SAR data indicate that the P2' position (C-terminal residue) and P1 position (N-terminal residue) are primary potency determinants, with aromatic/hydrophobic residues favored at P1 and polar/basic residues at P2' [2]. The C-terminal His in IYLH may compete with the substrate His-Leu cleavage site of angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) [3], a mechanism unavailable to HIRL which terminates with Leu. The extent of potency differentiation requires direct comparative assay.

Subsite Interactions vs. HIRL
Class-level inference
Target: Ile-Tyr-Leu-His (no IC₅₀ data). Comparator: His-Ile-Arg-Leu (ACE IC₅₀ = 171.8 µM). Sequence divergence at 3/4 positions; C-terminal His may compete with angiotensin I His-Leu cleavage site.
Sequence divergence precludes reliable potency extrapolation; warrants independent assay.
Class-level SAR; requires confirmatory comparative ACE assay.
ACE SAR tetrapeptide inhibitor subsite occupancy

Molecular Weight & Hydrophobicity vs. Leu-Ile-Tyr

The ACE-inhibitory tripeptide Leu-Ile-Tyr (Acein-2) has an IC₅₀ of 0.82 µmol/L (0.82 µM) [1]. Ile-Tyr-Leu-His (MW ~544.6 g/mol) [2] is substantially larger than Leu-Ile-Tyr (MW ~407.5 g/mol, C₂₁H₃₃N₃O₅) and carries an additional imidazole moiety. The increased molecular weight and polar surface area of IYLH predict altered pharmacokinetic properties including reduced passive membrane permeability and modified renal clearance compared to the tripeptide [3]. Additionally, the terminal His residue introduces a titratable group (pKa ~6.0) that alters net charge at physiological pH, affecting solubility, formulation, and in vivo distribution behavior relative to the neutral tripeptide.

MW & Polarity vs. Leu-Ile-Tyr
Class-level inference
IYLH MW ~544.6 Da (C₂₇H₄₀N₆O₆) vs. Leu-Ile-Tyr (Acein-2) MW ~407.5 Da (C₂₁H₃₃N₃O₅). ~34% larger; His imidazole introduces titratable group (pKa ~6.0) altering charge at physiological pH.
MW and charge differences may modify passive permeability and renal clearance relative to neutral tripeptides.
Physicochemical property comparison; no co-assay data available.
tripeptide comparator molecular weight hydrophobicity

Sequence Topology vs. Angiotensin Fragment Val-Tyr-Ile-His

The tetrapeptide Val-Tyr-Ile-His-NH₂ (Angiotensin II fragment 3-6) has been tested for psychotropic activity and was found ineffective in open-field motor activity tests in rats, in contrast to full-length Angiotensin II [1]. Ile-Tyr-Leu-His differs from Val-Tyr-Ile-His-NH₂ at position 1 (Ile vs. Val) and position 3 (Leu vs. Ile), and is the free acid rather than the C-terminal amide. While both peptides share the Tyr-Ile/Leu-His core, the N-terminal substitution (Ile vs. Val) alters steric bulk and hydrophobicity, and the internal position change (Leu vs. Ile at position 3) introduces branching pattern differences that may affect backbone conformation and receptor recognition [2]. These structural distinctions preclude the extrapolation of Val-Tyr-Ile-His biological data to Ile-Tyr-Leu-His without independent experimental validation.

Sequence Topology vs. Ang Fragment
Class-level inference
Ile-Tyr-Leu-His (free acid) vs. Val-Tyr-Ile-His-NH₂ (angiotensin fragment 3-6). 50% sequence identity plus terminal modification difference. Comparator showed no significant psychotropic activity in rat open-field test.
Biological data from Val-Tyr-Ile-His-NH₂ do not transfer to IYLH; independent characterization required.
Sequence and terminal chemistry differences preclude functional extrapolation.
angiotensin fragment CNS activity sequence homology

Structural Uniqueness Among Bioactive Tetrapeptides

A comprehensive search of ChEMBL, PubChem BioAssay, PubMed, and the patent literature reveals no prior report of the exact sequence Ile-Tyr-Leu-His in any biological assay or therapeutic context [1]. Tetrapeptide libraries composed of amino acids including Lys, Tyr, Leu, Ile, and Arg have been synthesized for combinatorial screening, but the specific IYLH sequence has not been profiled [2]. This sequence is structurally distinct from all reported ACE-inhibitory tetrapeptides (e.g., Ala-Ile-Tyr-Lys, Tyr-Asn-Lys-Leu, His-Ile-Arg-Leu) [3][4]. For laboratories conducting novel peptide screening or structure-activity relationship expansion beyond known chemotypes, Ile-Tyr-Leu-His represents a genuinely unexplored sequence space.

Structural Uniqueness
Supporting evidence
Zero bioassay records in ChEMBL, PubChem BioAssay, or PubMed (as of April 2026). Sequence distinct from all reported ACE-inhibitory tetrapeptides (e.g., Ala-Ile-Tyr-Lys, Tyr-Asn-Lys-Leu).
Represents genuinely unexplored sequence space for de novo screening and patentable lead identification.
Database search confirms absence of prior annotation.
tetrapeptide library unique sequence custom peptide

Application Scenarios for Ile-Tyr-Leu-His


ACE Inhibitor SAR Expansion Studies

Given the established SAR for ACE-inhibitory peptides showing preference for aromatic/hydrophobic residues at internal positions and histidine at the C-terminus [1], Ile-Tyr-Leu-His is a rational candidate for systematic SAR profiling alongside known ACE-inhibitory tetrapeptides such as His-Ile-Arg-Leu (IC₅₀ = 171.8 µM) [2] and Tyr-Asn-Lys-Leu (IC₅₀ = 21 µM) [3]. Its unique combination of N-terminal isoleucine, internal tyrosine, and C-terminal histidine fills a gap in the existing ACE-inhibitory peptide SAR matrix, enabling researchers to probe the contribution of each residue position to potency and selectivity.

Metal-Binding Probe Development

The C-terminal histidine imidazole in Ile-Tyr-Leu-His provides a built-in metal-chelating moiety absent in comparator tetrapeptides terminating with leucine or lysine [1]. This makes IYLH a candidate scaffold for developing Zn²⁺- or Cu²⁺-binding peptide probes for metalloenzyme studies. In contrast, the tripeptide Leu-Ile-Tyr (Acein-2, IC₅₀ = 0.82 µM) [4] lacks this metal-coordination functionality, limiting its utility in studies requiring direct active-site metal engagement.

Novel Lead Identification & IP Generation

Because Ile-Tyr-Leu-His has no prior bioactivity annotation in any public database [5], it offers a blank-slate opportunity for de novo screening against panels of proteases, GPCRs, or other peptide targets. Unlike well-characterized tetrapeptides such as Ala-Ile-Tyr-Lys or the dipeptide Ile-Tyr (IC₅₀ = 6.1 µM) [6], discovery of novel activity for IYLH would be patentable and publishable, providing a competitive advantage for early-stage drug discovery programs.

Renin-Angiotensin System Fragment Pharmacology

The sequence Ile-Tyr-Leu-His shares partial homology with fragments of angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) [7] and angiotensin IV (Val-Tyr-Ile-His-Pro-Phe) [8] but is distinct at key positions. It can serve as a tool compound for dissecting the contribution of specific amino acid positions to angiotensin receptor subtype selectivity, complementing studies with Val-Tyr-Ile-His-NH₂ which showed no psychotropic activity in rats [9].

Application
Selection Property
Validation Focus
ACE inhibitor SAR expansion
Sequence-differentiated tetrapeptide with C-terminal His
ACE inhibition assay and subsite occupancy mapping
Metalloenzyme probe development
C-terminal imidazole chelating moiety
Metal-binding assay validation and coordination characterization
Novel lead identification
Sequence novelty – no prior bioactivity annotation
De novo target panel screening and IP filing potential
Renin-angiotensin system fragment pharmacology
Partial sequence homology with angiotensin fragments
Angiotensin receptor subtype selectivity profiling
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